rac-(3R,4R)-3-amino-3,4-dihydro-2H-1-benzopyran-4-ol hydrochloride, trans
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Overview
Description
rac-(3R,4R)-3-amino-3,4-dihydro-2H-1-benzopyran-4-ol hydrochloride, trans is a chemical compound with a unique structure that includes a chromen ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(3R,4R)-3-amino-3,4-dihydro-2H-1-benzopyran-4-ol hydrochloride, trans typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of bromoacetyl bromide in a one-pot procedure to introduce the necessary functional groups . The reaction conditions often require careful control of temperature and pH to ensure the desired stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can help in scaling up the production while maintaining the quality and yield of the product.
Chemical Reactions Analysis
Types of Reactions
rac-(3R,4R)-3-amino-3,4-dihydro-2H-1-benzopyran-4-ol hydrochloride, trans undergoes various types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydroxide or potassium carbonate.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and bases (e.g., sodium hydroxide). The reaction conditions typically involve specific temperatures and pH levels to optimize the yield and selectivity of the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
rac-(3R,4R)-3-amino-3,4-dihydro-2H-1-benzopyran-4-ol hydrochloride, trans has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic uses, such as in the treatment of neurodegenerative diseases.
Industry: It is used in the development of new materials and as a precursor in various chemical processes
Mechanism of Action
The mechanism of action of rac-(3R,4R)-3-amino-3,4-dihydro-2H-1-benzopyran-4-ol hydrochloride, trans involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
- (3R,4S)-3-amino-3,4-dihydro-2H-chromen-4-ol
- (3S,4R)-3-amino-3,4-dihydro-2H-chromen-4-ol
- (3S,4S)-3-amino-3,4-dihydro-2H-chromen-4-ol
Uniqueness
What sets rac-(3R,4R)-3-amino-3,4-dihydro-2H-1-benzopyran-4-ol hydrochloride, trans apart is its specific stereochemistry, which can influence its reactivity and interaction with biological targets. This unique configuration can result in different biological activities and chemical properties compared to its stereoisomers .
Properties
IUPAC Name |
(3R,4R)-3-amino-3,4-dihydro-2H-chromen-4-ol;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2.ClH/c10-7-5-12-8-4-2-1-3-6(8)9(7)11;/h1-4,7,9,11H,5,10H2;1H/t7-,9-;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTZVQOJAFITPOU-PRCZDLBKSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C2=CC=CC=C2O1)O)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H](C2=CC=CC=C2O1)O)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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